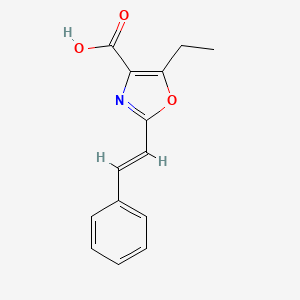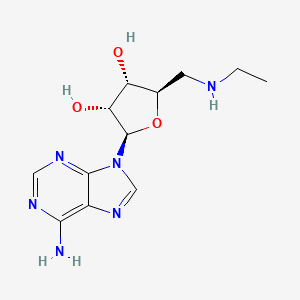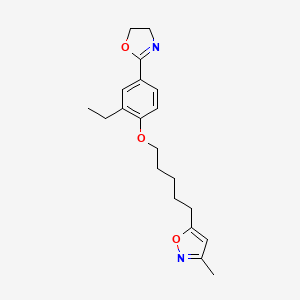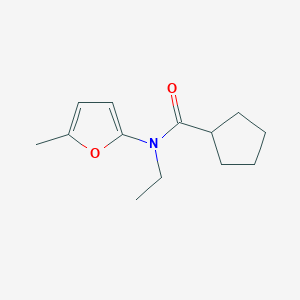![molecular formula C14H22N2O3 B12898066 2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide CAS No. 29945-93-5](/img/structure/B12898066.png)
2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide is a complex organic compound featuring an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide typically involves the formation of the isoxazole ring through a [2+3] cycloaddition reaction. This reaction can be carried out using nitrile oxides and captodative olefins or methyl crotonate derivatives under regioselective conditions . The reaction conditions often include the use of solvents like acetone and catalysts such as anhydrous potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole.
Ketone-Containing Compounds: Molecules like acetylacetone, which also feature ketone groups.
Uniqueness
2,2-Dimethyl-3-(3-(2-methyl-4-oxopentan-2-yl)isoxazol-5-yl)propanamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of both ketone and amide functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
29945-93-5 |
|---|---|
Molekularformel |
C14H22N2O3 |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
2,2-dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C14H22N2O3/c1-9(17)7-13(2,3)11-6-10(19-16-11)8-14(4,5)12(15)18/h6H,7-8H2,1-5H3,(H2,15,18) |
InChI-Schlüssel |
NRPRIJHVZPFKCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C)(C)C1=NOC(=C1)CC(C)(C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)


![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)

![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)

![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)

![N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B12898039.png)
![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
